3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-pyrazole
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Overview
Description
Scientific Research Applications
Inhibition of Colon Cancer Cell Proliferation
A series of 24 compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs . These compounds selectively inhibited the proliferation of colon cancer cells . The compounds showed inhibitory actions on HCT-116 cells, with IC50 values ranging from 0.12 mg mL−1 to 0.81 mg mL−1 . Two compounds, 7a & 7g, showed the highest inhibitory activity (0.12 mg mL−1), whereas compound 7d showed the lowest inhibitory activity (0.81 mg mL−1) .
Specific Action on Cancerous Cells
The compounds synthesized from the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were also examined for their action on normal and non-cancerous cells (HEK-293 cells) . It was confirmed that the action of these compounds was specific to cancerous cells . The cancerous cells were also examined for nuclear disintegration through staining with DAPI, a blue-fluorescent DNA stain .
Corrosion Inhibitors
The compound diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate (APCI-1), which is structurally similar to “3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-pyrazole”, has been synthesized and studied for its inhibition effect as a phosphonate-based corrosion inhibitor for mild steel in hydrochloric acid .
Mechanism of Action
properties
IUPAC Name |
5-(4-chlorophenyl)-3-methylsulfanyl-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-14-10-6-9(12-13-10)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFILWCOJGTBKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=C1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-pyrazole |
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